An In-Depth Technical Guide to Cyclohexylguanidine: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to Cyclohexylguanidine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylguanidine, a compelling bifunctional molecule, merges the lipophilic, conformational rigidity of a cyclohexane ring with the highly basic, hydrogen-bonding capabilities of a guanidinium group. This unique structural amalgamation bestows upon it a diverse range of chemical properties and biological activities that have garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of cyclohexylguanidine, its structural attributes, detailed synthesis and purification protocols, and a thorough exploration of its current and potential applications, with a particular focus on its role in drug development as an anticancer agent and an ion channel modulator.
Introduction
The guanidinium group, the protonated form of guanidine, is a fundamental structural motif in biological systems, most notably in the side chain of the amino acid arginine. Its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions is pivotal to protein structure and function.[1] When appended to a cyclohexyl scaffold, the resulting molecule, cyclohexylguanidine, exhibits a fascinating interplay of properties. The nonpolar cyclohexane moiety enhances its lipophilicity, facilitating passage through biological membranes, while the guanidinium group provides a locus for potent biological interactions. This guide aims to serve as a detailed resource for researchers, elucidating the key technical aspects of cyclohexylguanidine and providing practical insights into its synthesis and application.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of cyclohexylguanidine is essential for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-cyclohexylguanidine | [2] |
| CAS Number | 14948-83-5 (free base) | [2] |
| 2498-47-7 (hydrochloride salt) | ||
| Molecular Formula | C₇H₁₅N₃ | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| Appearance | White crystalline solid (hydrochloride salt) | |
| Melting Point | 178–185 °C (hydrochloride salt) | [3] |
| pKa | ~13.6 (Guanidinium group) | [4] |
| Solubility | Water: High (hydrochloride salt) | [3] |
| Ethanol: Soluble | ||
| Methanol: Soluble | ||
| Acetone: Sparingly soluble |
The high basicity of the guanidine group (pKa of the conjugate acid is approximately 13.6) means that at physiological pH, cyclohexylguanidine will exist almost exclusively in its protonated, cationic form, known as the cyclohexylguanidinium ion.[1] This has profound implications for its biological activity, as the positive charge facilitates interactions with negatively charged species such as phosphates in DNA and acidic residues in proteins. The hydrochloride salt is a white crystalline solid with high solubility in water.[3]
Molecular Structure and Bonding
The structure of cyclohexylguanidine is characterized by a central carbon atom bonded to three nitrogen atoms, one of which is substituted with a cyclohexyl group. In the protonated state, the positive charge is delocalized across all three nitrogen atoms and the central carbon through resonance, resulting in a planar and highly stable guanidinium group with equivalent C-N bond lengths. This charge delocalization is a key feature of its chemistry.[4]
The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. The linkage to the guanidinium group can be either axial or equatorial, with the equatorial position generally being more sterically favorable. The interplay between the hydrophilic, charged guanidinium head and the hydrophobic cyclohexyl tail gives the molecule amphiphilic character.
Spectroscopic Characterization
Unequivocal identification and purity assessment of cyclohexylguanidine rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of cyclohexylguanidine will exhibit characteristic signals for the cyclohexyl and guanidinium protons. The protons on the cyclohexane ring will appear as a series of broad multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The proton attached to the nitrogen of the cyclohexyl group will likely be a broad multiplet further downfield. The NH protons of the guanidinium group will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the cyclohexyl ring in the aliphatic region (typically 25-50 ppm). The carbon atom of the guanidinium group is highly deshielded due to the electronegativity of the attached nitrogens and will appear as a singlet at approximately 155-160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of cyclohexylguanidine provides valuable information about its functional groups. Key vibrational bands include:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups.[5]
-
C=N stretching: A strong absorption band around 1635-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[6]
-
N-H bending: Bending vibrations of the N-H groups typically appear in the 1550-1650 cm⁻¹ region.[5]
-
C-H stretching: Absorptions in the 2850-2950 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexyl ring.[5]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of cyclohexylguanidine will show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern is expected to involve the loss of fragments from the cyclohexyl ring and cleavage of the C-N bond connecting the ring to the guanidinium group.[7] Common fragments would include the cyclohexyl cation and various nitrogen-containing fragments.
Synthesis and Purification
The synthesis of cyclohexylguanidine is typically achieved through the guanidinylation of cyclohexylamine. Several methods have been reported, with the reaction of cyclohexylamine with a guanylating agent such as dicyandiamide or S-methylisothiourea sulfate being common.
Synthesis of Cyclohexylguanidine Hydrochloride from Cyclohexylamine and Dicyandiamide
This protocol describes a common and cost-effective method for the synthesis of cyclohexylguanidine as its hydrochloride salt.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexylamine (1.0 eq) and dicyandiamide (1.0 eq) in a suitable solvent such as water or ethanol.
-
Acidification: Add concentrated hydrochloric acid (1.0 eq) dropwise to the mixture with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to promote crystallization of the cyclohexylguanidine hydrochloride product.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.[8]
-
Drying: Dry the product in a vacuum oven to remove any residual solvent.
Purification by Recrystallization
For obtaining high-purity cyclohexylguanidine hydrochloride, recrystallization is the preferred method.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. For cyclohexylguanidine hydrochloride, a mixture of ethanol and water is often effective.[9]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Crystallization: Further cool the solution in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
Applications in Drug Development
The unique structural features of cyclohexylguanidine have made it and its derivatives attractive scaffolds in drug discovery, particularly in the development of anticancer agents and modulators of ion channels.
Anticancer Activity
Guanidinium-containing compounds have been extensively investigated for their anticancer properties.[11] The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially through minor groove binding, leading to the disruption of DNA replication and transcription in cancer cells.
The cytotoxic mechanism of guanidinium compounds is often multifaceted and can involve:
-
Induction of Apoptosis: Many guanidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[12]
-
Cell Cycle Arrest: Some guanidinium compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cell proliferation.[12]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death.[13]
The lipophilic cyclohexyl group in cyclohexylguanidine can enhance the cellular uptake of the molecule, thereby increasing its cytotoxic efficacy.[14]
Ion Channel Modulation
Ion channels are crucial for a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. Guanidine and its derivatives have been identified as modulators of various ion channels, particularly potassium channels.[15]
Potassium channel openers are a class of drugs that facilitate the opening of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.[16] This mechanism is particularly relevant for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy.[17] The structural features of cyclohexylguanidine make it a candidate for investigation as a potassium channel modulator. The specific interactions with the channel protein would be dictated by the combined hydrophobic and electrostatic properties of the molecule.
Safety and Handling
While specific toxicological data for cyclohexylguanidine is limited, data for the closely related guanidine hydrochloride can be used as a reasonable surrogate. Guanidine hydrochloride is classified as harmful if swallowed, with an oral LD50 in rats of approximately 475-630 mg/kg.[3] It is also an irritant to the skin and eyes.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling cyclohexylguanidine and its salts.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Cyclohexylguanidine is a molecule of significant interest due to its unique combination of a lipophilic cyclohexyl moiety and a highly basic, charge-delocalized guanidinium group. This structure imparts a range of valuable chemical and physical properties, making it a versatile building block in organic synthesis and a promising scaffold in drug discovery. Its potential as an anticancer agent, acting through mechanisms such as DNA interaction and apoptosis induction, and as a modulator of ion channels, highlights its relevance to medicinal chemistry. This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, and applications of cyclohexylguanidine, offering a valuable resource for researchers and scientists working in this exciting area.
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